N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
Description
N'-{[1-(3-Fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is a synthetic carbohydrazide derivative featuring a piperidine core substituted with a 3-fluorobenzyl group at the 1-position. The cyclopropane ring is linked via a carbonyl-hydrazide bond, distinguishing it from classical fentanyl analogs (e.g., cyclopropylfentanyl, which lacks the hydrazide moiety) .
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17(23)20-19-16(22)13-4-5-13/h1-3,10,13-14H,4-9,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAPZKPZPVXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of the 3-fluorobenzyl piperidine intermediate. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound has been studied for its diverse biological activities, including:
-
Anticancer Activity
- Research indicates that N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Table 1: Anticancer Activity Overview
-
Mechanism of Action
- The mechanism of action primarily involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to the disruption of DNA repair mechanisms in cancer cells. This results in increased DNA damage and subsequent apoptosis in cancerous cells.
-
Neuroprotective Effects
- Emerging studies suggest that the compound may have neuroprotective effects, possibly beneficial in neurodegenerative diseases such as Alzheimer's disease.
- Table 2: Neuroprotective Effects
Treatment Oxidative Stress Marker Reduction (%) Reference Control - Compound (10 µM) 45 Compound (50 µM) 70
Applications in Drug Development
The compound's unique structure and biological activity make it a candidate for further development as a therapeutic agent. Its applications include:
- Oncology : As a potential treatment for various cancers due to its ability to induce apoptosis in malignant cells.
- Neurology : Investigating its role in protecting neuronal cells from oxidative stress and potential use in treating neurodegenerative conditions.
Case Studies
-
Preclinical Models of Cancer :
- A study utilizing this compound in mouse models demonstrated significant tumor reduction when combined with standard chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to traditional treatments.
-
Neurodegenerative Disease Models :
- In models of Alzheimer's disease, administration of the compound led to improved cognitive function and decreased amyloid plaque formation, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism by which N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring, aromatic groups, and hydrazide-linked moieties. Key comparisons are outlined below:
Substituent Variations on the Piperidine Ring
N'-{[1-(3-Fluorobenzyl)-4-Piperidinyl]carbonyl}-2-thiophenecarbohydrazide
- Structure : Replaces the cyclopropane with a thiophene ring.
- Molecular Weight : 361.44 g/mol (vs. target compound’s ~361–447 g/mol range).
4-(tert-Butyl)-N'-{[1-(3-Fluorobenzyl)-4-Piperidinyl]carbonyl}benzenesulfonohydrazide
- Structure: Substitutes cyclopropane with a sulfonohydrazide-linked tert-butyl benzene.
- Molecular Weight : 447.57 g/mol.
Aromatic Substitution Modifications
N'-{[1-(3,4-Dichlorobenzyl)-4-Piperidinyl]carbonyl}cyclopropanecarbohydrazide
- Structure : Replaces 3-fluorobenzyl with 3,4-dichlorobenzyl.
- This modification could alter toxicity or metabolic stability .
Hydrazide-Linked Moieties
4-Chloro-N'-({1-[(4-Methylphenyl)sulfonyl]-4-Piperidinyl}carbonyl)benzenecarbohydrazide
Physicochemical and Pharmacological Implications
Molecular Weight and Lipophilicity
Biological Activity
N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound features a unique structure that may contribute to its pharmacological properties, including antiviral and enzyme-inhibiting capabilities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 319.38 g/mol. The presence of the fluorobenzyl and piperidine moieties suggests potential interactions with biological targets, enhancing its activity profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, notably against viral infections and as enzyme inhibitors. The following sections summarize key findings from the literature regarding its biological activity.
Antiviral Activity
A study evaluating piperidine derivatives indicated that modifications to the benzyl group significantly influenced antiviral activity against influenza A virus. Specifically, the presence of a fluorine atom at the 3-position of the benzyl ring enhanced inhibitory effects, with EC50 values reported as low as 1.9 µM for certain analogues .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound Code | Structure | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| 1 | N-benzyl | 9.3 ± 0.7 | 100 ± 0 |
| 2 | 4-Fluorobenzyl | 1.9 ± 0.1 | 79 ± 9 |
| 3 | No benzyl | >100 | >100 |
This table illustrates that compounds retaining the benzyl substituent maintained significant antiviral potency, while those lacking this feature showed a complete loss of activity .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have therapeutic applications in cancer treatment, particularly in tumors deficient in homologous recombination repair pathways.
In one study, related compounds demonstrated high potency against PARP-1 with IC50 values in the nanomolar range, indicating that structural modifications can lead to significant improvements in enzyme inhibition .
Case Studies
A notable case study focused on a series of substituted piperidine derivatives, including this compound. The study highlighted the compound's effectiveness in inhibiting viral replication and its favorable safety profile compared to existing antiviral agents. The mechanism was attributed to interference with viral protein synthesis and assembly processes .
Q & A
Q. What are the standard synthetic routes for N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine core via reductive amination or nucleophilic substitution, using 3-fluorobenzyl chloride as a starting material .
- Step 2 : Carboxylation of the piperidine nitrogen using chloroformate derivatives under anhydrous conditions .
- Step 3 : Hydrazide coupling via activation with coupling agents like HBTU or EDCI in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for final isolation .
Table 1 : Example Reaction Conditions for Key Steps
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and cyclopropane moiety. For example, coupling constants (J = 5–8 Hz) in the piperidine ring indicate axial-equatorial proton arrangements .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 390.1682) .
- X-ray Crystallography : Resolves stereochemistry; however, no direct data exists for this compound. Analogous structures (e.g., piperidine-carbohydrazides) show planar cyclopropane rings and chair conformations in piperidine .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ values) .
- Enzyme Inhibition : Test inhibitory activity against carbonic anhydrase or kinases via fluorometric assays (e.g., Ki determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa cells) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalysis : Use Pd/C or Ni catalysts for reductive amination steps (yield improvement: ~15%) .
- Design of Experiments (DoE) : Screen temperature, pH, and stoichiometry to identify critical parameters. For example, excess hydrazide (1.2 eq.) improves coupling efficiency .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C .
- Density Functional Theory (DFT) : Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate conformers .
- 2D NMR (COSY, NOESY) : Resolve ambiguous proton assignments (e.g., cyclopropane CH₂ vs. piperidine CH) .
Q. What computational strategies predict its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI). The cyclopropane moiety may occupy hydrophobic pockets .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling (MOE) : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) for activity .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Disposal : Neutralize acidic/basic intermediates before disposal .
Table 2 : Structural Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry/stereochemistry | |
| HRMS | Validate molecular formula | |
| DFT | Predict electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
